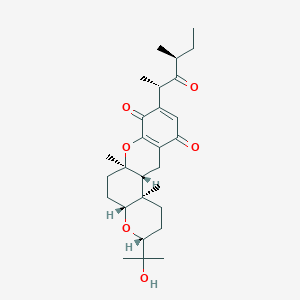
2-(3-Bromopropoxy)-1,4-dimethylbenzene
Overview
Description
2-(3-Bromopropoxy)-1,4-dimethylbenzene (2-BPMB) is an organobromine compound that is used in a variety of scientific research applications. It is a colorless liquid with a flash point of 104°C and a boiling point of 184°C. It is a versatile compound that can be used in a variety of synthetic processes, as well as in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Characterization
Regioselective Bromination and Derivative Synthesis : 2-(3-Bromopropoxy)-1,4-dimethylbenzene and its derivatives undergo regioselective bromination. Such derivatives have been used to synthesize sulfur-containing quinone derivatives, showcasing the compound's utility in complex chemical syntheses (Aitken et al., 2016).
Structural and Molecular Interactions : The molecular structure of derivatives, such as 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, has been studied, revealing insights into intermolecular interactions like O→Br charge-transfer, which are essential for understanding molecular behavior and designing materials with specific properties (Liu et al., 2001).
Kinetics and Reaction Mechanisms : The compound has been used to study the kinetics and mechanisms of complex chemical reactions, such as the oxidation of dimethylbenzene. Understanding these mechanisms is crucial for industries like combustion and energy, where control over chemical reactions is vital (Gaïl et al., 2008).
Catalysis and Bromination Studies : It serves as a critical component in the study of catalysis, especially in bromination reactions, which are fundamental in organic synthesis. Research in this area helps improve industrial synthesis processes, making them more efficient and sustainable (Villalba et al., 2018).
Materials Science and Engineering
Polymer Chemistry and Functionalization : The compound and its derivatives are integral in the synthesis and functionalization of polymers. This has applications in creating new materials with specific characteristics, such as conductivity or chemical resistance (Yang & Storey, 2015).
Fuel Cell Technologies : Derivatives of this compound are used in the development of fuel cell technologies, particularly in creating membranes for alkaline direct methanol fuel cells. This research is pivotal for advancing renewable energy technologies (Wu et al., 2008).
Environmental and Analytical Applications
Environmental Remediation : Certain bacteria strains have been isolated to degrade dimethylbenzene compounds, which could have applications in bioremediation and pollution control (Schraa et al., 2004).
Analytical Chemistry : The compound is used in developing analytical methods, such as solid-phase microextraction techniques for detecting benzene derivatives. This is crucial for environmental monitoring and ensuring public health (Wu et al., 2014).
properties
IUPAC Name |
2-(3-bromopropoxy)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYEIPEKLGMKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407146 | |
| Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3245-55-4 | |
| Record name | 2-(3-Bromopropoxy)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



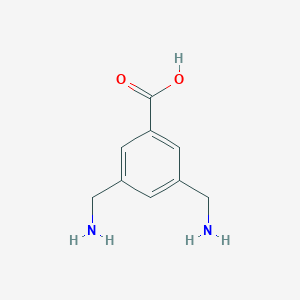
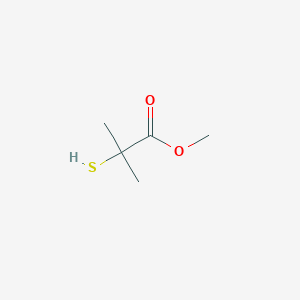
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)
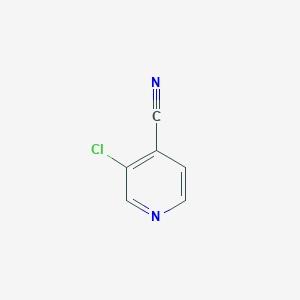

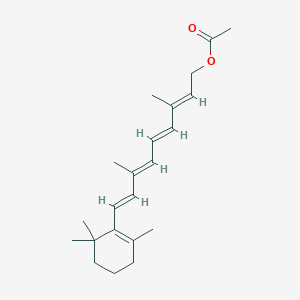
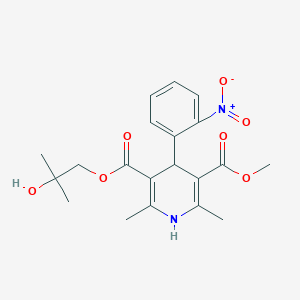

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)


